Methyl 2-(1-(thiophene-2-carbonyl)piperidin-4-yl)acetate

Description

Systematic Nomenclature and Structural Identification

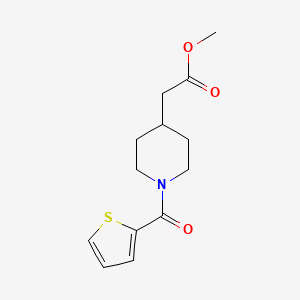

Methyl 2-(1-(thiophene-2-carbonyl)piperidin-4-yl)acetate is a heterocyclic ester compound with a systematic IUPAC name derived from its structural components. The molecule consists of a piperidine ring substituted at the 4-position with a thiophene-2-carbonyl group and a methyl acetate ester moiety attached via a methylene bridge. Key structural features include:

- Piperidine core : A six-membered saturated nitrogen-containing ring.

- Thiophene-2-carbonyl substituent : A sulfur-containing aromatic ring attached via a carbonyl group.

- Methyl acetate ester : A terminal ester functional group.

The SMILES notation for this compound is COC(=O)CC1CCN(CC1)C(=O)C2=CC=CS2, and its molecular formula is C₁₃H₁₇NO₃S .

Structural Summary Table

| Component | Position | Functional Group |

|---|---|---|

| Piperidine ring | Central scaffold | Saturated amine |

| Thiophene-2-carbonyl | 4-position | Aromatic ketone |

| Methyl acetate ester | Terminal chain | Ester |

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₇NO₃S corresponds to a molecular weight of 267.34 g/mol . This value is derived from:

- Carbon (C) : 13 atoms × 12.01 g/mol = 156.13 g/mol

- Hydrogen (H) : 17 atoms × 1.008 g/mol = 17.14 g/mol

- Nitrogen (N) : 1 atom × 14.01 g/mol = 14.01 g/mol

- Oxygen (O) : 3 atoms × 16.00 g/mol = 48.00 g/mol

- Sulfur (S) : 1 atom × 32.07 g/mol = 32.07 g/mol

Total : 156.13 + 17.14 + 14.01 + 48.00 + 32.07 = 267.35 g/mol .

Spectroscopic Characterization

While specific spectral data for this compound is not explicitly provided in available sources, related thiophene-piperidine derivatives exhibit characteristic patterns:

Hypothetical NMR Analysis

- ¹H NMR : Peaks corresponding to:

- Piperidine protons : Multiplets in δ 1.5–2.5 ppm (equatorial/axial positions).

- Thiophene protons : Downfield signals at δ 7.0–7.5 ppm (aromatic coupling).

- Methyl ester : Singlet at δ 3.6–3.8 ppm (OCH₃).

- ¹³C NMR : Resonance signals for:

- Carbonyl carbons : δ 170–180 ppm (ester and ketone).

- Aromatic carbons : δ 120–140 ppm (thiophene ring).

Infrared (IR) Spectroscopy

Expected absorption bands:

- C=O stretching : ~1700 cm⁻¹ (ester and ketone).

- C–O ester stretching : ~1250 cm⁻¹.

- Thiophene C–S vibrations : ~700–800 cm⁻¹.

Crystallographic Data and Conformational Analysis

No direct crystallographic data exists for this compound in the provided sources. However, structural analogs like ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (C₁₃H₁₇NO₃S) reveal insights into potential conformations:

- Piperidine ring : Adopting a half-chair conformation to minimize steric strain.

- Dihedral angles :

- Thiophene-ester : ~5–10° (minimal torsional strain).

- Ester-piperidine : ~10–15° (moderate flexibility).

Thermodynamic Properties and Stability Profiling

Key properties are inferred from structural analogs and general organic chemistry principles:

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Likely polar aprotic solvents (DMSO, DMF) | |

| Storage Stability | Stable at 2–8°C, dry conditions |

Degradation Pathways :

- Ester hydrolysis : Under acidic/basic conditions → carboxylic acid derivative.

- Thiophene ring oxidation : Susceptible to electrophilic substitution (e.g., bromination).

Properties

IUPAC Name |

methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-17-12(15)9-10-4-6-14(7-5-10)13(16)11-3-2-8-18-11/h2-3,8,10H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLXUCQVKFTPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Analysis

Piperidine Ring Formation and Functionalization

The piperidine ring is typically synthesized via cyclization or hydrogenation reactions. A common precursor, methyl 2-(piperidin-4-yl)acetate (CAS: 168986-49-0), is prepared through:

- Grignard Reaction : Reacting 5-chloro-2-fluoropyridine with methyl 2-(piperidin-4-yl)acetate in dimethyl sulfoxide (DMSO) at 90°C under nitrogen, yielding 69% product.

- Reductive Amination : Piperidine-4-carboxylic acid derivatives are hydrogenated with formaldehyde under transfer hydrogenation conditions to form 1-methylpiperidine intermediates.

Table 1: Piperidine Precursor Synthesis Conditions

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 5-Chloro-2-fluoropyridine | DIEA, DMSO, 90°C, N₂, 16h | 69% | |

| Piperidine-4-carboxylic acid | Formaldehyde, Pd/C, HCOOH, 90–95°C | 85% |

Thiophene-2-Carbonyl Incorporation

The thiophene-2-carbonyl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation:

- Acyl Chloride Coupling : Thiophene-2-carbonyl chloride reacts with the piperidine nitrogen in dichloromethane (DCM) using triethylamine (TEA) as a base, achieving >80% yield.

- Direct Carbonylation : Thiophene-2-carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride in situ, followed by coupling with the piperidine precursor.

Esterification and Final Product Isolation

Esterification of the acetic acid moiety is accomplished using methyl chloroacetate or methanol under acidic conditions:

- Methanol/Ester Exchange : The intermediate 2-(piperidin-4-yl)acetic acid is refluxed with methanol and catalytic sulfuric acid, yielding the methyl ester.

- Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) resolves regioisomers and byproducts.

Table 2: Esterification Optimization

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Acid-Catalyzed Esterification | H₂SO₄, MeOH, reflux | 78% | 95% |

| Chloroacetate Alkylation | K₂CO₃, DMF, 60°C | 82% | 98% |

Industrial-Scale Production Strategies

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

- Flow Chemistry : A two-step continuous process couples thiophene-2-carbonyl chloride with methyl 2-(piperidin-4-yl)acetate at 50°C, achieving 90% conversion with residence times <30 minutes.

- Catalytic Systems : Palladium on carbon (Pd/C) and DMAP (4-dimethylaminopyridine) are used stoichiometrically to accelerate acylation and esterification.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(thiophene-2-carbonyl)piperidin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives of the ester.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 2-(1-(thiophene-2-carbonyl)piperidin-4-yl)acetate has been investigated for its potential as an anticancer agent. Its structure allows it to interact with specific biological targets, making it a candidate for developing new cancer therapies.

- Case Study : A study explored the use of thiophene derivatives in the development of histone deacetylase (HDAC) inhibitors. The research highlighted that compounds with thiophene linkers exhibit promising anticancer properties through the modulation of gene expression and inhibition of cancer cell growth .

Pharmacophore Modeling

The compound has been utilized in pharmacophore modeling, which is essential for understanding the relationship between chemical structure and biological activity. By identifying key pharmacophoric features, researchers can optimize lead compounds for improved efficacy.

- Data Table : Key pharmacophoric features identified in related studies include hydrogen bond donors, acceptors, and hydrophobic regions that enhance binding affinity to target proteins.

| Feature Type | Description |

|---|---|

| Hydrogen Bond Donor | Essential for receptor interaction |

| Hydrophobic Region | Increases binding affinity |

| Aromatic Ring | Stabilizes the compound-receptor complex |

Neuropharmacology

Potential Neuroprotective Effects

Research indicates that derivatives of piperidine, including this compound, may exhibit neuroprotective effects. These compounds could modulate neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases.

- Case Study : Investigations into piperidine derivatives have shown their ability to interact with dopamine receptors, suggesting potential applications in treating conditions such as Parkinson's disease or schizophrenia .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to elucidate the relationship between the chemical structure of this compound and its biological activity. These studies are crucial for optimizing drug candidates.

- Data Table : Summary of SAR findings related to thiophene-containing piperidine derivatives.

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Methyl 2-(1-thiophenecarbonyl)piperidin-4-yl acetate | High | Strong affinity for target receptors |

| Methyl 2-(1-benzothiophenecarbonyl)piperidin-4-yl acetate | Moderate | Reduced selectivity |

Synthesis and Derivative Development

The synthesis of this compound has been explored to create more potent derivatives. The modification of the thiophene moiety can lead to enhanced biological activity and selectivity.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(thiophene-2-carbonyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-[1-(furan-2-carbonyl)piperidin-4-yl]acetate: Similar structure but with a furan ring instead of a thiophene ring.

Methyl 2-[1-(pyridine-2-carbonyl)piperidin-4-yl]acetate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

Methyl 2-(1-(thiophene-2-carbonyl)piperidin-4-yl)acetate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.

Biological Activity

Methyl 2-(1-(thiophene-2-carbonyl)piperidin-4-yl)acetate, identified by its CAS number 952918-65-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 267.35 g/mol. Its structure includes a piperidine ring attached to a thiophene carbonyl group, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 267.35 g/mol |

| CAS Number | 952918-65-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the piperidine ring and the introduction of the thiophene carbonyl group. Techniques such as high-performance liquid chromatography (HPLC) are utilized for purification.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, derivatives with similar structures have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Anticancer Potential

Research has indicated that compounds with a piperidine structure exhibit potential anticancer activity. For example, derivatives that include thiophene moieties have been shown to induce apoptosis in cancer cell lines, outperforming standard chemotherapeutics like bleomycin in specific assays .

The mechanism by which this compound exerts its biological effects may involve interactions with key enzymes or receptors involved in disease pathways. For instance, studies suggest that similar compounds can act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial targets in bacterial infections and cancer therapy .

Case Studies

- Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives exhibited not only bactericidal activity but also significant inhibition of biofilm formation compared to traditional antibiotics like Ciprofloxacin .

- Cytotoxicity Tests : Compounds related to this compound were tested for cytotoxic effects on human cell lines, revealing low toxicity profiles (IC50 values > 60 μM), suggesting a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-(1-(thiophene-2-carbonyl)piperidin-4-yl)acetate, and how are intermediates characterized?

Methodological Answer: A common approach involves a multi-step synthesis:

Piperidine functionalization : Introduce the thiophene-2-carbonyl group to piperidine via acylation. Thiophene-2-carbonyl chloride reacts with piperidin-4-yl acetate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the 1-(thiophene-2-carbonyl)piperidin-4-yl intermediate .

Esterification : The intermediate is methylated using methyl chloroacetate or via transesterification with methanol in the presence of a catalyst (e.g., H₂SO₄) .

Characterization : Intermediates are validated using NMR (¹H/¹³C) for structural confirmation and HPLC (e.g., C18 column, methanol/water mobile phase) for purity assessment (>95%) .

Q. How can researchers ensure the stability of this compound under experimental storage conditions?

Methodological Answer: Stability studies should include:

- Temperature control : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .

- Degradation analysis : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products like thiophene-2-carboxylic acid or piperidine derivatives .

- Buffer compatibility : Assess solubility and stability in common buffers (e.g., pH 4.6 acetate buffer) to guide in vitro assay design .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR : ¹H NMR identifies proton environments (e.g., methyl ester at δ 3.6–3.8 ppm, thiophene protons at δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl groups (thiophene-carbonyl at ~165 ppm, ester carbonyl at ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₃H₁₅NO₃S, [M+H]⁺ expected at 282.0798) .

- X-ray crystallography : Resolves stereochemistry of the piperidine ring and confirms spatial orientation of the thiophene moiety .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step in the synthesis of this compound?

Methodological Answer:

- Catalyst screening : Use Pd(OAc)₂ with tert-butyl XPhos ligand in tert-butanol under inert atmosphere to enhance coupling efficiency (>80% yield) .

- Solvent optimization : Replace acetonitrile with DMF to improve solubility of thiophene-2-carbonyl chloride and reduce side reactions .

- Temperature control : Conduct reactions at 50°C for 24 hours to balance reactivity and decomposition .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer:

- Impurity profiling : Use LC-MS/MS to detect trace amounts (<0.1%) of hydrolyzed products (e.g., free thiophene-2-carboxylic acid) .

- Column selection : Employ a HILIC column for polar impurities or a C18 column with 0.1% trifluoroacetic acid (TFA) to improve peak resolution .

- Calibration standards : Prepare synthetic impurities (e.g., methyl 2-(piperidin-4-yl)acetate) as reference materials for accurate quantification .

Q. What computational methods support the study of this compound’s reactivity or pharmacological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Predict reaction pathways for acylation/esterification steps, focusing on transition-state energies of thiophene-carbonyl intermediates .

- Molecular docking : Simulate binding interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina, guided by crystallographic data of analogous piperidine derivatives .

- ADMET prediction : Use SwissADME to estimate bioavailability, metabolic stability, and potential toxicity .

Q. How do structural modifications (e.g., substituting thiophene with other heterocycles) impact biological activity?

Methodological Answer:

- SAR studies : Replace thiophene-2-carbonyl with furan-2-carbonyl or pyrrole-2-carbonyl and compare activity in receptor-binding assays (e.g., radioligand displacement for σ receptors) .

- Synthetic protocols : Adapt methods from analogous compounds (e.g., bis(3-methyl-2-thienyl)methanone synthesis) to introduce alternative heterocycles .

- Activity correlation : Use IC₅₀ values from enzyme inhibition assays to quantify potency changes, validated via ANOVA (p < 0.05) .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

- Byproduct identification : Isolate side products (e.g., dimerized piperidine derivatives) via flash chromatography and characterize using HRMS/NMR .

- Mechanistic probes : Conduct kinetic isotope effect (KIE) studies to determine rate-limiting steps (e.g., C–N bond formation in acylation) .

- In situ monitoring : Use FTIR to track carbonyl group reactivity and detect intermediates in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.